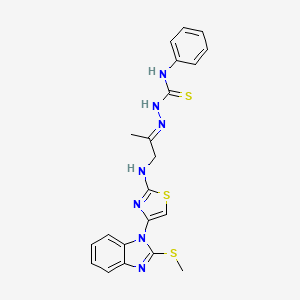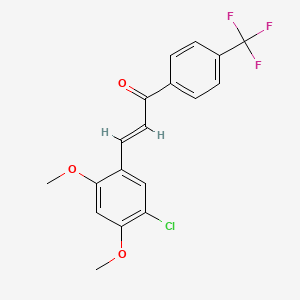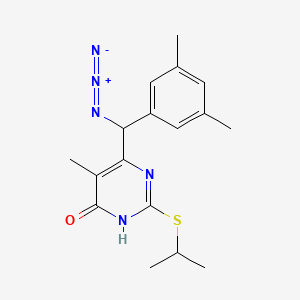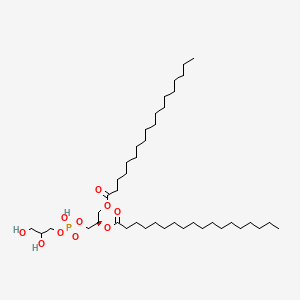
1,2-Distearoyl-sn-glycero-3-(phospho-rac-(1-glycerol))
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Distearoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) is a phosphatidylglycerol, a type of phospholipid that plays a crucial role in cell membrane structure and function. This compound is derived from a glycerol backbone and is ester-bonded to two stearic acid molecules at the sn-1 and sn-2 positions, with a phospho-glycerol group at the sn-3 position. It is commonly used in the preparation of liposomes and other lipid-based delivery systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Distearoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) typically involves the esterification of glycerol with stearic acid, followed by the introduction of the phospho-glycerol group. The process can be summarized as follows:
Esterification: Glycerol is esterified with stearic acid in the presence of a catalyst to form 1,2-distearoyl-sn-glycerol.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Types of Reactions
1,2-Distearoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized phospholipids.
Hydrolysis: It can be hydrolyzed by phospholipases to yield glycerol, stearic acid, and phospho-glycerol.
Substitution: The phospho-glycerol group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipase enzymes.
Substitution: Nucleophilic substitution reactions often involve reagents such as amines or thiols.
Major Products Formed
Oxidation: Oxidized phospholipids.
Hydrolysis: Glycerol, stearic acid, and phospho-glycerol.
Substitution: Various substituted phospholipids depending on the nucleophile used.
科学研究应用
1,2-Distearoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Plays a role in membrane biology and is used in the preparation of liposomes for drug delivery.
Medicine: Utilized in the formulation of lipid-based drug delivery systems, including liposomal formulations for cancer therapy.
Industry: Employed in the production of cosmetics and personal care products due to its emulsifying properties
作用机制
The mechanism of action of 1,2-Distearoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) involves its integration into lipid bilayers, where it influences membrane fluidity and stability. It interacts with other lipids and proteins within the membrane, affecting various cellular processes such as signal transduction and membrane trafficking. The compound’s ability to form liposomes also makes it an effective carrier for delivering therapeutic agents to target cells .
相似化合物的比较
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)): Contains myristic acid instead of stearic acid.
1,2-Dioleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)): Contains oleic acid instead of stearic acid.
1,2-Dipalmitoyl-sn-glycero-3-(phospho-rac-(1-glycerol)): Contains palmitic acid instead of stearic acid
Uniqueness
1,2-Distearoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) is unique due to its saturated stearic acid chains, which confer higher stability and lower fluidity to lipid bilayers compared to unsaturated counterparts. This makes it particularly useful in applications requiring stable liposomal formulations .
属性
CAS 编号 |
217939-97-4 |
|---|---|
分子式 |
C42H83O10P |
分子量 |
779.1 g/mol |
IUPAC 名称 |
[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C42H83O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40,43-44H,3-38H2,1-2H3,(H,47,48)/t39?,40-/m1/s1 |
InChI 键 |
FVJZSBGHRPJMMA-DHPKCYQYSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


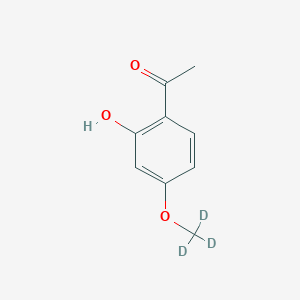
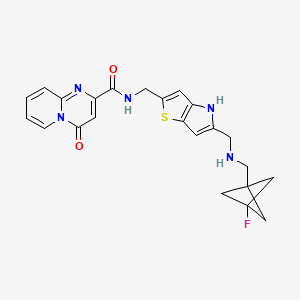


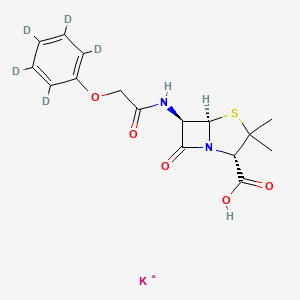
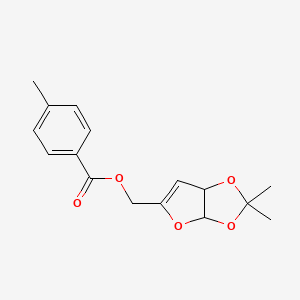
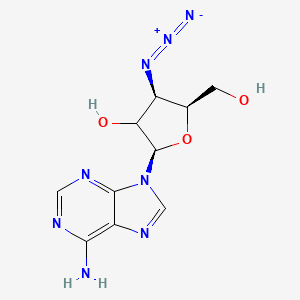
![3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B12394711.png)
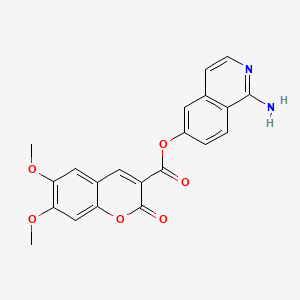
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-N-(naphthalen-2-ylmethyl)-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12394724.png)
